molecular formula C30H18Br2N2 B11780584 3',6-Dibromo-9-phenyl-9H-4,9'-bicarbazole

3',6-Dibromo-9-phenyl-9H-4,9'-bicarbazole

Cat. No.: B11780584
M. Wt: 566.3 g/mol
InChI Key: CYQPRYVDTQHGEU-UHFFFAOYSA-N
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Description

3’,6-Dibromo-9-phenyl-9H-4,9’-bicarbazole is an organic compound with the molecular formula C24H13Br2N. It is a derivative of carbazole, a heterocyclic aromatic compound. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,6-Dibromo-9-phenyl-9H-4,9’-bicarbazole typically involves the bromination of 9-phenyl-9H-carbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions usually involve refluxing the reactants in a suitable solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques like recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

3’,6-Dibromo-9-phenyl-9H-4,9’-bicarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted carbazole derivatives.

    Oxidation: Quinone derivatives.

    Reduction: 9-phenyl-9H-carbazole.

Scientific Research Applications

3’,6-Dibromo-9-phenyl-9H-4,9’-bicarbazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’,6-Dibromo-9-phenyl-9H-4,9’-bicarbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,6-Dibromo-9-phenyl-9H-4,9’-bicarbazole is unique due to its specific bromination pattern and phenyl substitution, which confer distinct electronic and steric properties. These properties make it particularly valuable in the synthesis of advanced materials and in various research applications .

Properties

Molecular Formula

C30H18Br2N2

Molecular Weight

566.3 g/mol

IUPAC Name

3-bromo-5-(3-bromocarbazol-9-yl)-9-phenylcarbazole

InChI

InChI=1S/C30H18Br2N2/c31-19-13-15-26-23(17-19)22-9-4-5-10-25(22)34(26)29-12-6-11-28-30(29)24-18-20(32)14-16-27(24)33(28)21-7-2-1-3-8-21/h1-18H

InChI Key

CYQPRYVDTQHGEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=CC=C3)N4C5=C(C=C(C=C5)Br)C6=CC=CC=C64)C7=C2C=CC(=C7)Br

Origin of Product

United States

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